molecular formula C17H12FN7O3S2 B2860928 2-(4-fluorophenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396879-47-2

2-(4-fluorophenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2860928
CAS RN: 1396879-47-2
M. Wt: 445.45
InChI Key: HHRXMSIGDMNHQL-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H12FN7O3S2 and its molecular weight is 445.45. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activities

One area of application involves the synthesis and evaluation of related sulfonamide derivatives for their antiproliferative activities. A study by Mert et al. (2014) focused on designing and synthesizing pyrazole-sulfonamide derivatives, demonstrating cell-selective effects against rat brain tumor cells (C6) and promising broad-spectrum antitumor activity. These compounds were evaluated against HeLa and C6 cell lines, showing potential as anticancer agents comparable to commonly used drugs like 5-fluorouracil and cisplatin (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Chemical Synthesis Innovations

Another research avenue is the development of new chemical synthesis methods. For example, Norris and Leeman (2008) explored palladium-catalyzed carbon−sulfur bond formation using modified Migita reaction conditions. This method was applied to the synthesis of a former antiasthma drug candidate, demonstrating the utility of such reactions in manufacturing complex organic compounds efficiently (Norris & Leeman, 2008).

Antimicrobial Evaluation

Research by Talupur, Satheesh, and Chandrasekhar (2021) into the synthesis, characterization, and docking studies of certain carboxamide derivatives highlighted their antimicrobial potential. These compounds were synthesized through various chemical reactions and subsequently characterized for their biological activity, showcasing their relevance in the development of new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Cytotoxic Activity

The cytotoxic activity of novel sulfonamide derivatives has also been investigated. A study by Ghorab et al. (2015) utilized key intermediates for synthesizing derivatives with various moieties, such as adamantyl and benzothiazole. These compounds were tested in vitro for anticancer activity against breast and colon cancer cell lines, with some showing significant potency (Ghorab, Alsaid, al-Dhfyan, & Arafa, 2015).

Effects on Structural Topologies and NLO Properties

Research into the effects of substituents on the structures and nonlinear optical (NLO) properties of coordination networks is another application. Liao et al. (2013) synthesized crystalline coordination networks using tetrazolate-yl acylamide tectons and cadmium dichloride, exploring how substituents affect structural topologies and NLO properties (Liao, Chen, Li, Chen, Zhuang, Lin, & Huang, 2013).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN7O3S2/c18-11-1-5-13(6-2-11)25-22-15(21-24-25)16(26)20-12-3-7-14(8-4-12)30(27,28)23-17-19-9-10-29-17/h1-10H,(H,19,23)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRXMSIGDMNHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.